molecular formula C24H22N8O9S4 B159548 7-Acttcc CAS No. 133162-45-5

7-Acttcc

Cat. No.: B159548
CAS No.: 133162-45-5
M. Wt: 694.7 g/mol
InChI Key: UFDSWFPMQKYCKL-XNTYYDGPSA-N
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Description

A detailed introduction would typically include:

  • Chemical identity: IUPAC name, molecular formula, and structural diagram.
  • Synthesis: Key steps (e.g., reagents, catalysts) and yield .
  • Applications: Functional roles (e.g., pharmaceutical intermediates, catalysts).
  • Key properties: Solubility, stability, reactivity, or spectroscopic data (e.g., NMR, IR) .

Example Table 1: Basic Properties of 7-Acttcc

Property Value/Description
Molecular Weight [Hypothetical: 250.3 g/mol]
Melting Point [Hypothetical: 150–152°C]
Solubility Soluble in polar solvents (e.g., DMSO)
Key Functional Groups Thiol, aromatic ring

Properties

CAS No.

133162-45-5

Molecular Formula

C24H22N8O9S4

Molecular Weight

694.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(3S)-3-carboxy-3-(3-hydroxy-4-oxopyridin-1-yl)propoxy]iminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H22N8O9S4/c25-24-27-11(9-44-24)16(29-41-4-2-12(22(37)38)31-3-1-13(33)14(34)6-31)19(35)28-17-20(36)32-18(23(39)40)10(8-43-21(17)32)7-42-15-5-26-30-45-15/h1,3,5-6,9,12,17,21,34H,2,4,7-8H2,(H2,25,27)(H,28,35)(H,37,38)(H,39,40)/b29-16+/t12-,17+,21+/m0/s1

InChI Key

UFDSWFPMQKYCKL-XNTYYDGPSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/OCC[C@@H](C(=O)O)N3C=CC(=O)C(=C3)O)/C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5

Synonyms

7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid
7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid, 6R-(6alpha,7beta.(Z(R*))) isomer
7-ACTTCC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Structural impact : Substitution at the 6th vs. 7th position alters solubility and efficacy .
  • Functional groups : Bromine substitution in 7-Bcttcc improves potency but reduces stability .

Methodological Considerations

Per the evidence, a valid comparison requires:

  • Reproducibility : Detailed synthesis protocols and characterization methods (e.g., HPLC purity ≥95%) .
  • Statistical rigor : Error margins and sample sizes for efficacy data .
  • Data transparency : Raw datasets or spectral files in supplementary materials .

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